N-(4-Amino-4-oxobutyl)-L-prolinamide
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Overview
Description
N-(4-Amino-4-oxobutyl)-L-prolinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group and a ketone group within its molecular structure, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4-oxobutyl)-L-prolinamide typically involves the reaction of L-proline with 4-aminobutyric acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques such as crystallization and chromatography further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-4-oxobutyl)-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Amino-4-oxobutyl)-L-prolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-4-oxobutyl)-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Stachydrine: A natural product with similar protective biological activities but limited by low bioavailability.
Adenosine, N-(4-amino-4-oxobutyl)-: Another compound with a similar structure but different biological activities.
Uniqueness
N-(4-Amino-4-oxobutyl)-L-prolinamide stands out due to its unique combination of an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
176692-69-6 |
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Molecular Formula |
C9H17N3O2 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2S)-N-(4-amino-4-oxobutyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H17N3O2/c10-8(13)4-2-6-12-9(14)7-3-1-5-11-7/h7,11H,1-6H2,(H2,10,13)(H,12,14)/t7-/m0/s1 |
InChI Key |
YKQPOYGDQDEUFA-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCCC(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)NCCCC(=O)N |
Origin of Product |
United States |
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